Glycine p-nitroanilide
Overview
Description
Glycine p-nitroanilide is a chemical compound with the molecular formula C8H9N3O3. It is a derivative of glycine, an amino acid, and p-nitroaniline, a nitro-substituted aromatic amine. This compound is commonly used as a substrate in enzymatic assays, particularly for the detection and study of protease activity.
Mechanism of Action
Target of Action
Glycine p-nitroanilide is primarily targeted towards γ-Glutamyltranspeptidases (γ-GTs) . These enzymes are ubiquitous and play a critical role in maintaining cellular redox homeostasis . They catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and transfer the released γ-glutamyl group to amino acids or short peptides .
Mode of Action
The compound interacts with its target, the γ-GTs, by serving as a substrate for these enzymes . The γ-GTs cleave the γ-glutamyl amide bond of the compound to give cysteinylglycine . The released γ-glutamyl group can then be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .
Biochemical Pathways
The action of this compound affects the glutamine metabolic pathway . This pathway plays a key role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in the modulation of the glutamine metabolic pathway . This can have downstream effects on various physiological processes, including redox homeostasis, synthesis of metabolites, generation of antioxidants, synthesis of nonessential amino acids, and activation of cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic activity can be affected by factors such as pH and temperature . Additionally, the compound’s action may be influenced by the composition of different environmental matrices, hydrogeological conditions, and the circumstances of farming systems
Biochemical Analysis
Biochemical Properties
Glycine p-nitroanilide participates in various biochemical reactions. It is known to interact with enzymes such as proline iminopeptidase . This enzyme has a broad specificity for substrates, including L-alanine-p-nitroanilide, L-proline-p-aniline, and L-methionine-p-nitroanilide . The nature of these interactions involves the cleavage of the amide bond, which is a crucial step in many biological processes.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown that it can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can inhibit the sodium-independent transport system, thereby affecting cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, proteolytic enzyme activity assayed with this compound increased over 72 hours in light-grown soybean axes . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . This compound degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycine p-nitroanilide typically involves the reaction of glycine with p-nitroaniline. One common method is the condensation reaction between glycine and p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Glycine p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycine and p-nitroaniline.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration.
Major Products Formed:
Hydrolysis: Glycine and p-nitroaniline.
Reduction: Glycine p-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Glycine p-nitroanilide is widely used in scientific research due to its role as a chromogenic substrate in enzymatic assays. Some key applications include:
Protease Activity Assays: Used to measure the activity of proteases by monitoring the release of p-nitroaniline, which can be detected spectrophotometrically.
Biological Studies: Employed in studies of protein degradation and enzyme kinetics.
Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity.
Industrial Applications: Used in quality control processes in the pharmaceutical and biotechnology industries.
Comparison with Similar Compounds
- L-Leucine p-nitroanilide: Used in assays for leucine-specific proteases.
- L-Arginine p-nitroanilide: Utilized for arginine-specific protease activity.
- L-Methionine p-nitroanilide: Applied in studies of methionine-specific proteases.
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZMNSJSZXVCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152884 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-88-5 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Glycine p-nitroanilide, and how is it used to study proteolytic enzymes?
A: this compound (GPNA) acts as a chromogenic substrate for certain proteolytic enzymes, primarily aminopeptidases. [, , ] These enzymes cleave the peptide bond between glycine and p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically, providing a quantitative assessment of the enzyme's activity. [, ]
Q2: How does the presence of a free alpha-amino group influence the intestinal absorption of this compound and similar compounds?
A: Research suggests that a free alpha-amino group is crucial for the intestinal absorption of GPNA and related amino acid derivatives. [, ] This is because membrane-bound aminopeptidases, which require a free alpha-amino group for activity, play a significant role in the hydrolysis and subsequent absorption of these compounds. [, ] Studies have shown that N-alpha-substituted derivatives are poorly absorbed, highlighting the importance of the free alpha-amino group. []
Q3: How does Glyphosate treatment affect proteolytic enzyme activity measured using GPNA as a substrate?
A: Research on soybean axes indicates that Glyphosate treatment can decrease the activity of certain proteolytic enzymes, as measured by GPNA hydrolysis. [] This effect was observed in light-grown but not dark-grown soybean axes, suggesting that Glyphosate's impact on these enzymes might be light-dependent. [] Interestingly, Glyphosate did not directly inhibit the enzyme in vitro, indicating an indirect mechanism of action. []
Q4: Can this compound be used to study the turn preference of peptide sequences?
A: While GPNA itself is not directly used, its close derivative, glycine-p-nitroanilide, has been utilized in conjunction with 2,4-dinitrophenylglycine as a chromophore pair to study the turn preference of dipeptide sequences. [] The Cotton effects observed in circular dichroism (CD) spectra of these chromophoric derivatives provide insights into the conformational tendencies of the peptide sequences. []
Q5: Beyond its role as a substrate, has this compound been explored in other research contexts?
A: Interestingly, this compound was identified as one of the substrates hydrolyzed by [GADV]-peptides, a type of peptide studied in the context of the origin of life. [] These peptides, composed of Glycine, Alanine, Aspartic acid, and Valine, exhibited catalytic activities, including the hydrolysis of GPNA. This finding led researchers to propose a "[GADV]-protein world" hypothesis for the emergence of life. []
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